molecular formula C15H16N4OS B2971238 N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 941901-03-7

N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No. B2971238
CAS RN: 941901-03-7
M. Wt: 300.38
InChI Key: NKYKKFUVKJRKNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide”, also known as TTET, is a chemical compound with potential applications in various fields. It belongs to a class of compounds known as thiazolo[3,2-b][1,2,4]triazole-6-ones .

Scientific Research Applications

Synthesis and Insecticidal Applications

  • Research on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, including derivatives of thiazolo[3,2-b][1,2,4]triazole, has shown potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Anticancer Evaluation

  • Compounds synthesized through [2+3]-cyclocondensation reactions, including thiazolo[3,2-b][1,2,4]triazol-6-ones, have been evaluated for anticancer activity against a variety of human cancer cell lines, displaying potential efficacy particularly in renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).

Antimicrobial and Antibacterial Evaluation

  • The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus have demonstrated significant antimicrobial activity against various gram-positive and gram-negative bacterial strains, as well as fungal strains (Rezki, 2016).
  • Novel benzothiazolyl-amide derivatives have been synthesized and investigated for their antimicrobial activities, showcasing potential against bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Özdemir et al., 2011).

Antitubercular Activity

  • Novel dibenzofuran tethered thiazolyl-1,2,3-triazolyl acetamides have been synthesized and evaluated against Mycobacterium tuberculosis. Among these, certain compounds have shown promising antitubercular activity, indicating their potential as drug candidates for tuberculosis treatment (Surineni et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the DNA strand during the normal cell cycle.

Mode of Action

This compound interacts with its target, Top1, by inhibiting its activity . This inhibition prevents the normal breaking and rejoining of the DNA strands, thereby interfering with DNA replication and transcription processes.

Result of Action

The result of this compound’s action is the inhibition of cell proliferation . This is particularly relevant in the context of cancer cells, which are characterized by rapid and uncontrollable division. By inhibiting Top1 and interfering with DNA replication and transcription, the compound can effectively halt the growth of these cells.

properties

IUPAC Name

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-10-5-3-4-6-13(10)14-17-15-19(18-14)12(9-21-15)7-8-16-11(2)20/h3-6,9H,7-8H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYKKFUVKJRKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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